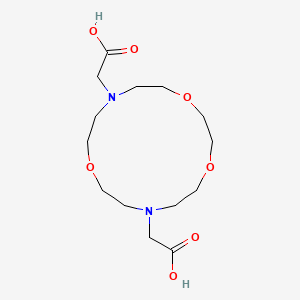![molecular formula C15H20N2O4 B14413053 Ethyl [4-(4-hydroxybenzoyl)piperazin-1-yl]acetate CAS No. 85858-96-4](/img/structure/B14413053.png)
Ethyl [4-(4-hydroxybenzoyl)piperazin-1-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl [4-(4-hydroxybenzoyl)piperazin-1-yl]acetate is a chemical compound known for its unique structure and potential applications in various fields. It consists of an ethyl ester group attached to a piperazine ring, which is further substituted with a hydroxybenzoyl group. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [4-(4-hydroxybenzoyl)piperazin-1-yl]acetate typically involves the reaction of 4-hydroxybenzoyl chloride with piperazine, followed by esterification with ethyl acetate. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Reaction of 4-hydroxybenzoyl chloride with piperazine: This step forms the intermediate 4-(4-hydroxybenzoyl)piperazine.
Esterification with ethyl acetate: The intermediate is then reacted with ethyl acetate in the presence of a catalyst to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl [4-(4-hydroxybenzoyl)piperazin-1-yl]acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can react with the piperazine ring under basic conditions.
Major Products Formed
Oxidation: Formation of 4-(4-oxobenzoyl)piperazin-1-yl]acetate.
Reduction: Formation of ethyl [4-(4-hydroxybenzoyl)piperazin-1-yl]ethanol.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Ethyl [4-(4-hydroxybenzoyl)piperazin-1-yl]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl [4-(4-hydroxybenzoyl)piperazin-1-yl]acetate involves its interaction with specific molecular targets and pathways. The hydroxybenzoyl group can interact with enzymes or receptors, potentially inhibiting their activity. The piperazine ring may also play a role in modulating the compound’s biological effects by enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Ethyl [4-(4-hydroxybenzoyl)piperazin-1-yl]acetate can be compared with other similar compounds such as:
Ethyl [4-(4-methoxybenzoyl)piperazin-1-yl]acetate: Similar structure but with a methoxy group instead of a hydroxy group.
Ethyl [4-(4-chlorobenzoyl)piperazin-1-yl]acetate: Contains a chlorine atom instead of a hydroxy group.
Ethyl [4-(4-nitrobenzoyl)piperazin-1-yl]acetate: Contains a nitro group instead of a hydroxy group.
These compounds share similar core structures but differ in their substituents, which can significantly impact their chemical and biological properties. This compound is unique due to the presence of the hydroxy group, which can participate in hydrogen bonding and other interactions, potentially enhancing its biological activity.
Properties
CAS No. |
85858-96-4 |
|---|---|
Molecular Formula |
C15H20N2O4 |
Molecular Weight |
292.33 g/mol |
IUPAC Name |
ethyl 2-[4-(4-hydroxybenzoyl)piperazin-1-yl]acetate |
InChI |
InChI=1S/C15H20N2O4/c1-2-21-14(19)11-16-7-9-17(10-8-16)15(20)12-3-5-13(18)6-4-12/h3-6,18H,2,7-11H2,1H3 |
InChI Key |
XWYHSKXLXUSUSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1CCN(CC1)C(=O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


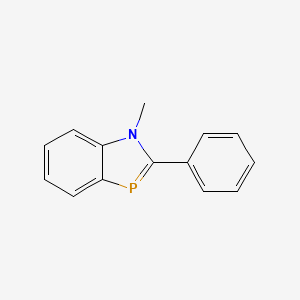

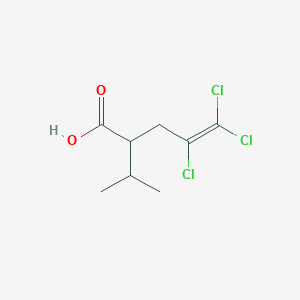
silane](/img/structure/B14413000.png)

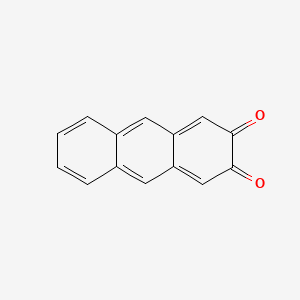

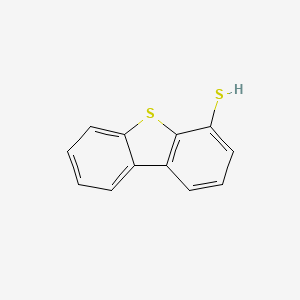
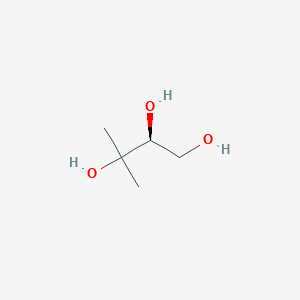

![2-[Butyl(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethan-1-ol](/img/structure/B14413038.png)
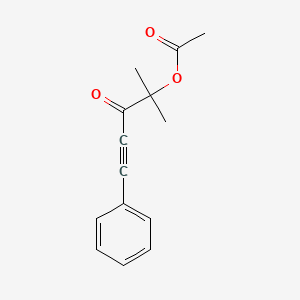
![2-{[(Pentafluorophenyl)sulfanyl]methyl}pyridine](/img/structure/B14413056.png)
